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Abstract

Peraquinsin (CAS No: 35265-50-0) is a novel small molecule identified as a potent activator of
MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the p38 MAPK signaling
cascade. This technical guide provides a comprehensive overview of the available information
on Peraquinsin, including its discovery, a putative synthesis pathway, and its proposed
mechanism of action. Due to the limited publicly available data, this document synthesizes
information from patent literature, chemical supplier databases, and related scientific research
to offer a detailed account for research and drug development purposes.

Discovery and Background

Information regarding the specific discovery of Peraquinsin, including the date, institution, and
individual researchers, is not extensively detailed in publicly accessible scientific literature.
However, the compound is prominently featured in patent literature related to novel therapeutic
agents. The primary inventor associated with the development of Peraquinsin and its
applications is Dr. Katya Tsaioun, a recognized expert in in vitro methods in drug development.
Further details surrounding the initial synthesis and discovery are likely contained within the
primary patent filing, WO2022104097A2, which focuses on MK2 activating compounds for the
treatment of vascular leak and endothelial barrier disorders.
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Synthesis Pathway

A detailed, peer-reviewed synthesis protocol for Peraquinsin has not been published in
academic journals. However, based on information from chemical suppliers and general
synthetic routes for analogous quinazolinone derivatives, a plausible synthesis pathway can be
postulated.

The synthesis likely commences from 2-amino-4,5-dimethoxybenzoic acid. A potential synthetic
route is outlined below. It is important to note that this is a proposed pathway and may not
reflect the exact process used for the scaled production of Peraquinsin.

Proposed Synthesis Workflow:
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Caption: Proposed workflow for the synthesis of Peraquinsin.

Experimental Protocols (Hypothesized)
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The following are hypothesized experimental protocols based on the synthesis of similar
quinazolinone compounds. These should be considered illustrative and would require
optimization.

Step 1: Synthesis of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (Intermediate D)

To a solution of 2-amino-4,5-dimethoxybenzoic acid (A) in a suitable aprotic solvent (e.g.,
dioxane), chloroacetyl chloride (B) is added dropwise at 0°C.

The reaction mixture is stirred at room temperature for 2-4 hours.

The solvent is removed under reduced pressure, and the residue is then heated with
formamide (C) at 150-160°C for 4-6 hours to effect cyclization.

The crude product is cooled, and the resulting solid is collected by filtration, washed with
water, and dried to yield the intermediate 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-
one (D).

Step 2: Synthesis of Peraquinsin (G)

A mixture of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D), 1-(2-
methoxyphenyl)piperazine (E), and a non-nucleophilic base (e.g., potassium carbonate) in a
polar aprotic solvent (e.g., acetonitrile or DMF) is heated at reflux for 8-12 hours.

The reaction is monitored by thin-layer chromatography (TLC) for completion.
Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated.

The crude product is purified by column chromatography on silica gel to afford Peraquinsin

(G).

Quantitative Data
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As of the latest available information, specific quantitative data from peer-reviewed
publications, such as detailed reaction yields, spectroscopic data (*H NMR, 3C NMR, MS), and
biological activity metrics (EC50 for MK2 activation, IC50 for antihypertensive effects), are not
publicly available. Chemical suppliers list the molecular formula as C23H2sN4O4 and the
molecular weight as 424.50 g/mol .

Parameter Value Source

Molecular Formula C23H28N40a4 Chemical Suppliers
Molecular Weight 424.50 g/mol Chemical Suppliers
CAS Number 35265-50-0 Chemical Suppliers

Mechanism of Action: MK2 Activation and Signaling
Pathway

Peraquinsin is characterized as an activator of MK2. MK2 is a serine/threonine kinase that is a
downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is a critical regulator of
cellular responses to stress and inflammation.

MK2 Signaling Pathway:
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Caption: The p38/MK2 signaling pathway and the proposed point of intervention for
Peraquinsin.
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Activation of p38 MAPK by cellular stressors leads to the phosphorylation and subsequent
activation of MK2. Activated MK2 then phosphorylates a variety of downstream substrates,
including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate
processes such as cytokine production, cell migration, and the integrity of the endothelial
barrier. The precise mechanism by which Peraquinsin activates MK2 is not yet elucidated in
the public domain. It may act as an allosteric activator or modulate the interaction of MK2 with
its upstream kinase, p38 MAPK.

Therapeutic Potential

The primary therapeutic application for Peraquinsin, as outlined in patent literature, is in the
treatment of conditions associated with vascular leakage and compromised endothelial barrier
function. Its role as an antihypertensive agent is also noted. By activating MK2, Peraquinsin
may enhance the stability of the endothelial barrier, suggesting its potential utility in treating
diseases such as sepsis, acute respiratory distress syndrome (ARDS), and certain
inflammatory conditions.

Conclusion

Peraquinsin represents a promising new chemical entity with a novel mechanism of action
centered on the activation of MK2. While detailed information regarding its discovery and
synthesis is not yet widely available in the public domain, the existing data points to its
significant therapeutic potential in treating a range of disorders characterized by endothelial
dysfunction. Further research and publication of preclinical and clinical data are anticipated to
provide a more complete understanding of its pharmacological profile and clinical utility. This
guide will be updated as more information becomes publicly available.

 To cite this document: BenchChem. [Peraquinsin: A Technical Deep Dive into its Discovery,
Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496535#peraquinsin-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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